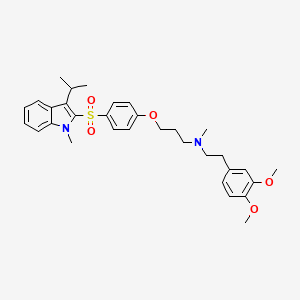
Sulfanitran
Descripción general
Descripción
Sulfanitran es un antibiótico sulfonamida utilizado principalmente en la industria avícola. Es conocido por sus propiedades antibacterianas y anticoccidiales, lo que lo convierte en un componente esencial en los aditivos para piensos de pollos para controlar infecciones causadas por Coccidioides spp . La fórmula química de this compound es C14H13N3O5S, y tiene un peso molecular de 335.33 g/mol .
Aplicaciones Científicas De Investigación
Sulfanitran tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en el estudio de la química y las reacciones de las sulfonamidas.
Biología: Investigado por sus propiedades antibacterianas y anticoccidiales en aves.
Medicina: Explorado para su posible uso en el tratamiento de infecciones bacterianas.
Industria: Utilizado en la formulación de aditivos para piensos para aves de corral para controlar infecciones
Mecanismo De Acción
Sulfanitran ejerce sus efectos inhibiendo la enzima dihidrofolato sintasa, que es esencial para la síntesis de ácido fólico en las bacterias. Esta inhibición conduce a una disminución en la producción de ácido fólico, lo que finalmente resulta en la inhibición del crecimiento bacteriano. Los objetivos moleculares incluyen la enzima bacteriana y la vía metabólica del folato .
Análisis Bioquímico
Biochemical Properties
Sulfanitran interacts with the multidrug resistance protein 2 (MRP2), a transporter protein that plays a crucial role in the efflux of drugs and metabolites . The interaction between this compound and MRP2 increases the affinity of MRP2 for E217βG , suggesting that this compound may modulate the transport activity of MRP2.
Cellular Effects
Its role as an antibacterial and anticoccidial agent suggests that it may influence cellular processes related to bacterial growth and coccidia reproduction
Molecular Mechanism
This compound’s molecular mechanism of action is primarily linked to its interaction with MRP2. By increasing the affinity of MRP2 for E217βG, this compound may influence the transport and efflux of various compounds, potentially altering cellular drug resistance .
Dosage Effects in Animal Models
While this compound is used in poultry feeds as an antibacterial and anticoccidial agent , the specific effects of different dosages in animal models have not been extensively studied
Metabolic Pathways
Given its interaction with MRP2, it may be involved in pathways related to drug and metabolite transport .
Transport and Distribution
This compound’s interaction with MRP2 suggests that it may be transported and distributed within cells via this protein
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Sulfanitran se puede sintetizar a través de una serie de reacciones químicas que involucran la sulfonación de derivados de anilina. El proceso generalmente involucra los siguientes pasos:
Nitración: La anilina se nitra para formar nitroanilina.
Sulfonación: La nitroanilina luego se sulfona para producir nitrobencenosulfonamida.
Acetilación: La nitrobencenosulfonamida se acetila para formar this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El producto final a menudo se somete a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de Reacciones
Sulfanitran experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar derivados de ácido sulfónico.
Reducción: El grupo nitro en this compound se puede reducir a un grupo amina.
Sustitución: This compound puede sufrir reacciones de sustitución donde el grupo acetilo se reemplaza por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como el gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd/C).
Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución en condiciones ácidas o básicas.
Principales Productos Formados
Oxidación: Derivados de ácido sulfónico.
Reducción: Derivados de amina.
Sustitución: Varias sulfonamidas sustituidas.
Comparación Con Compuestos Similares
Compuestos Similares
- Sulfametoxazol
- Sulfadiazina
- Sulfapiridina
- Sulfadiazina
Singularidad
Sulfanitran es único debido a su uso específico en la industria avícola como agente anticoccidial. Si bien otras sulfonamidas como Sulfametoxazol y Sulfadiazina se utilizan en medicina humana, la aplicación principal de this compound es en medicina veterinaria, particularmente para controlar infecciones en pollos .
Propiedades
IUPAC Name |
N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPFRGXNGPPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045898 | |
| Record name | Sulfanitran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-16-7 | |
| Record name | Sulfanitran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfanitran [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfanitran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11463 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfanitran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfanitran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfanitran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfanitran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFANITRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT35T5T35Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)








